molecular formula C28H48O B1234826 Methost-8-enol CAS No. 5241-22-5

Methost-8-enol

Cat. No.: B1234826
CAS No.: 5241-22-5
M. Wt: 400.7 g/mol
InChI Key: SCEZIHJVTBQOLS-YIJYGBTNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4alpha-Methylcholest-8-en-3beta-ol, also known as methost-8-enol, belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, 4alpha-methylcholest-8-en-3beta-ol is considered to be a sterol lipid molecule. 4alpha-Methylcholest-8-en-3beta-ol is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 4alpha-Methylcholest-8-en-3beta-ol has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, 4alpha-methylcholest-8-en-3beta-ol is primarily located in the membrane (predicted from logP) and cytoplasm.
4alpha-methyl-5alpha-cholest-8-en-3beta-ol is a 3beta-sterol that is 5alpha-cholest-8-en-3beta-ol carrying an additional methyl substituent at position 4alpha. It has a role as a human metabolite. It is a 3beta-sterol and a cholestanoid.

Scientific Research Applications

  • High-Performance Liquid Chromatography (HPLC) Packings : Goworek et al. (1986) developed a non-destructive method for determining silanol groups in liquid chromatography columns using HPLC instrumentation, which might be relevant for chemical analysis involving Methost-8-enol (Goworek et al., 1986).

  • Enantioselective Manufacturing Processes : Blaser et al. (2007) described the development of an enantioselective manufacturing process for (S)-metolachlor, which might offer insights into similar processes for this compound (Blaser et al., 2007).

  • Catalysis in Chemical Reactions : Bergens and Bosnich (1991) explored catalysts for generating enols from their corresponding allylic alcohols, which could be relevant for understanding reactions involving this compound (Bergens & Bosnich, 1991).

  • Application in Biosensors : Alkhodairy et al. (2022) discussed the development of a Zeolitic imidazolate framework-8 (ZIF-8) based biosensor for detecting COVID-19, which could provide insights into potential biosensor applications of this compound (Alkhodairy et al., 2022).

  • Environmental Applications of Engineered Nanomaterials : Gottschalk et al. (2013) reviewed environmental concentrations of engineered nanomaterials, which might offer a perspective on environmental aspects related to this compound (Gottschalk et al., 2013).

  • Photoautomerism Kinetics : Thistlethwaite and Corkill (1982) studied the kinetics of enol-keto photoautomerism in 7-quinolinol, which might be relevant for understanding similar kinetics in this compound (Thistlethwaite & Corkill, 1982).

Properties

CAS No.

5241-22-5

Molecular Formula

C28H48O

Molecular Weight

400.7 g/mol

IUPAC Name

(3S,4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h18-20,22-24,26,29H,7-17H2,1-6H3/t19-,20+,22-,23+,24+,26+,27-,28+/m1/s1

InChI Key

SCEZIHJVTBQOLS-YIJYGBTNSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C

SMILES

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCCC(C)C)C

Canonical SMILES

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCCC(C)C)C

5241-22-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methost-8-enol
Reactant of Route 2
Methost-8-enol
Reactant of Route 3
Methost-8-enol
Reactant of Route 4
Methost-8-enol
Reactant of Route 5
Methost-8-enol
Reactant of Route 6
Methost-8-enol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.